molecular formula C6H6N2O B2681931 2-cyano-N-(prop-2-yn-1-yl)acetamide CAS No. 268222-23-7

2-cyano-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B2681931
CAS No.: 268222-23-7
M. Wt: 122.127
InChI Key: UWMHFSKISKQAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-cyano-N-(prop-2-yn-1-yl)acetamide is widely used in scientific research, particularly in:

Safety and Hazards

The safety information available for “2-cyano-N-(prop-2-yn-1-yl)acetamide” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of 2-cyano-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of propargylamine with cyanoacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards.

Chemical Reactions Analysis

2-cyano-N-(prop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-cyano-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include energy transfer and electron transfer processes, which are crucial for its biological activity .

Comparison with Similar Compounds

2-cyano-N-(prop-2-yn-1-yl)acetamide can be compared with similar compounds such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-cyano-N-prop-2-ynylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-2-5-8-6(9)3-4-7/h1H,3,5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMHFSKISKQAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 15.4 ml (240 mmol) of propargyl amine and 17.1 ml (160 mmol) of ethyl cyano acetate was heated for 7 hours to 40° C. in a reaction flask. The crystalline material formed was heated for another 17 hours to 70° C. Then, the cooled reddish product was dried at high vacuum to yield 18.4 g (94%) of a red powder, m.p. 100-103° C.
Quantity
15.4 mL
Type
reactant
Reaction Step One
Quantity
17.1 mL
Type
reactant
Reaction Step One
Yield
94%

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